molecular formula C7H10Cl2F3O3P B14371637 Butyl 2,2-dichloroethenyl (trifluoromethyl)phosphonate CAS No. 89812-93-1

Butyl 2,2-dichloroethenyl (trifluoromethyl)phosphonate

Cat. No.: B14371637
CAS No.: 89812-93-1
M. Wt: 301.02 g/mol
InChI Key: VGXVXKJSQPLRKQ-UHFFFAOYSA-N
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Description

Butyl 2,2-dichloroethenyl (trifluoromethyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2,2-dichloroethenyl (trifluoromethyl)phosphonate typically involves the reaction of butyl alcohol with 2,2-dichloroethenyl (trifluoromethyl)phosphonic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain the desired reaction conditions and to ensure the safety and efficiency of the production. The final product is then purified through various techniques such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2-dichloroethenyl (trifluoromethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired transformation and to minimize side reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

Butyl 2,2-dichloroethenyl (trifluoromethyl)phosphonate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing functional groups into molecules.

    Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Butyl 2,2-dichloroethenyl (trifluoromethyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the target molecules.

Comparison with Similar Compounds

Butyl 2,2-dichloroethenyl (trifluoromethyl)phosphonate can be compared with other similar compounds such as:

    Diphenyl H-phosphonate: Known for its stability under ambient conditions, but less volatile compared to this compound.

    Bis(2,2,2-trifluoroethyl)phosphonate: Used as a precursor for the synthesis of H-phosphonates, offering different reactivity and applications.

Properties

CAS No.

89812-93-1

Molecular Formula

C7H10Cl2F3O3P

Molecular Weight

301.02 g/mol

IUPAC Name

1-[2,2-dichloroethenoxy(trifluoromethyl)phosphoryl]oxybutane

InChI

InChI=1S/C7H10Cl2F3O3P/c1-2-3-4-14-16(13,7(10,11)12)15-5-6(8)9/h5H,2-4H2,1H3

InChI Key

VGXVXKJSQPLRKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(F)(F)F)OC=C(Cl)Cl

Origin of Product

United States

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